

# Spectroscopic Profile of 7-Methyl-3-octyne: A Technical Guide

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## Compound of Interest

Compound Name: 7-Methyl-3-octyne

Cat. No.: B1605108

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This technical guide provides a comprehensive overview of the key spectroscopic data for the non-terminal alkyne, **7-Methyl-3-octyne** (CAS No. 37050-06-9). This document is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. All presented data is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.

## Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **7-Methyl-3-octyne**.

## Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

<sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.14	q	2H	H-2
2.08	t	2H	H-5
1.62	m	1H	H-7
1.45	q	2H	H-6
1.09	t	3H	H-1
0.90	d	6H	H-8, H-8'

**<sup>13</sup>C NMR (Predicted)**

Chemical Shift (ppm)	Assignment
81.3	C-3 or C-4
79.9	C-3 or C-4
42.1	C-6
28.1	C-7
22.5	C-8, C-8'
20.9	C-5
14.3	C-2
12.5	C-1

Note: NMR data is predicted using computational models and should be confirmed by experimental analysis.

**Table 2: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960	Strong	C-H stretch (sp <sup>3</sup> )
2932	Strong	C-H stretch (sp <sup>3</sup> )
2874	Strong	C-H stretch (sp <sup>3</sup> )
2235	Weak	C≡C stretch (internal alkyne)
1465	Medium	C-H bend (CH <sub>2</sub> , CH <sub>3</sub> )
1380	Medium	C-H bend (CH <sub>3</sub> )

**Table 3: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Proposed Fragment
124	15	[M] <sup>+</sup> (Molecular Ion)
109	30	[M - CH <sub>3</sub> ] <sup>+</sup>
95	60	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
81	100	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
67	85	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	70	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	95	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **7-Methyl-3-octyne** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure quantitative integration. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom.

## Infrared (IR) Spectroscopy

A drop of neat **7-Methyl-3-octyne** is placed between two polished sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-600  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean NaCl plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

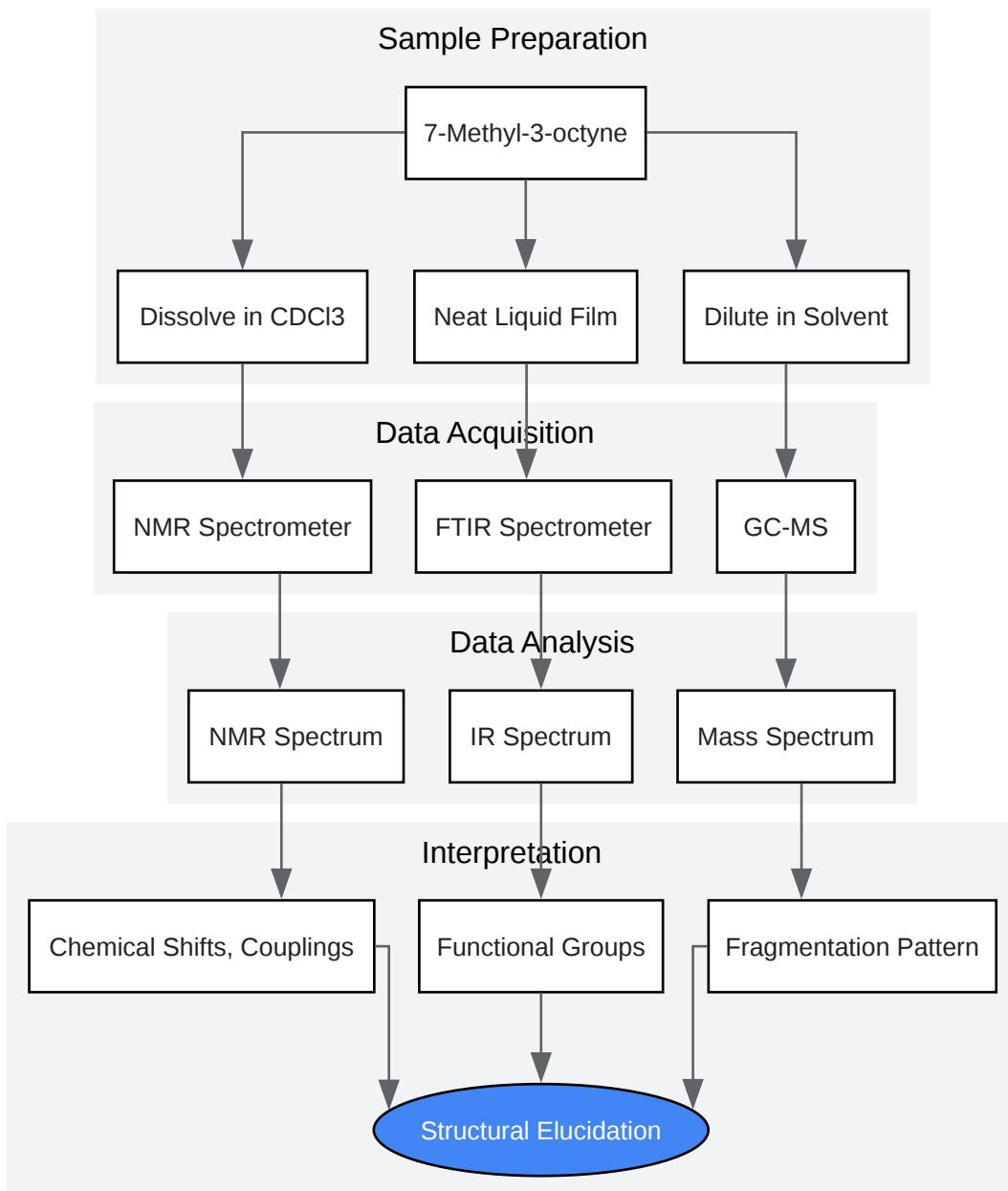
## Mass Spectrometry (MS)

Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **7-Methyl-3-octyne** in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from the solvent on a suitable capillary column (e.g., DB-5ms) and introduced into the mass spectrometer. The mass spectrum is obtained by electron ionization at 70 eV, scanning a mass range of m/z 35-200.

## Visualizations

### Spectroscopic Analysis Workflow

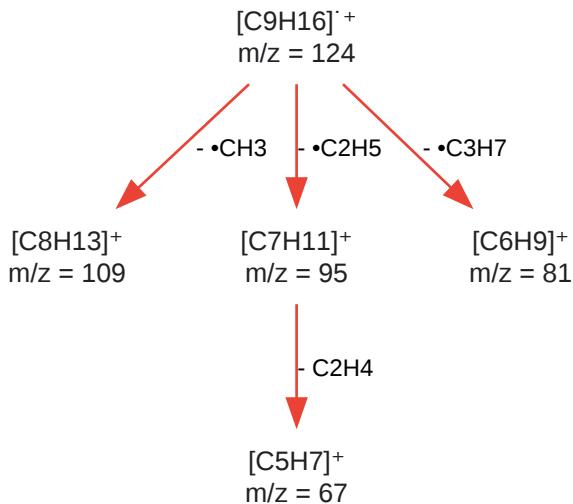
## General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

## Mass Spectrometry Fragmentation of 7-Methyl-3-octyne

## Key Fragmentation Pathways of 7-Methyl-3-octyne

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Caption: Proposed fragmentation pathways for **7-Methyl-3-octyne** in mass spectrometry.

## Structure of 7-Methyl-3-octyne for NMR Correlation

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